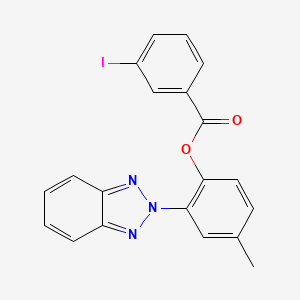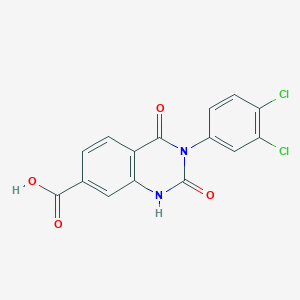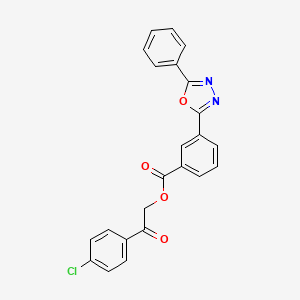![molecular formula C23H19Cl2F3N2O2 B10862900 11-(2,6-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862900.png)
11-(2,6-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2,6-DICHLOROPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,6-DICHLOROPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through several methods. One common approach involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the compound . This method typically involves the reaction of appropriate starting materials in the presence of a catalyst, such as silica-supported fluoroboric acid, under microwave irradiation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
11-(2,6-DICHLOROPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dichlorophenyl and trifluoroacetyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.
Scientific Research Applications
11-(2,6-DICHLOROPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 11-(2,6-DICHLOROPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the benzodiazepine binding site on GABA_A receptors, leading to anxiolytic effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
11-(2,6-DICHLOROPHENYL)-3,3-DIMETHYL-3,4,10,11-TETRAHYDRO-2H-DIBENZO[B,E][1,4]DIAZEPIN-1-OL: This compound shares a similar core structure but differs in the presence of a hydroxyl group instead of a trifluoroacetyl group.
1-(2,6-DICHLOROPHENYL)-2-INDOLINONE: Another related compound with a dichlorophenyl group, but with a different core structure and functional groups.
Uniqueness
The uniqueness of 11-(2,6-DICHLOROPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroacetyl group, in particular, contributes to its stability and reactivity in various applications.
Properties
Molecular Formula |
C23H19Cl2F3N2O2 |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
6-(2,6-dichlorophenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H19Cl2F3N2O2/c1-22(2)10-15-19(17(31)11-22)20(18-12(24)6-5-7-13(18)25)30(21(32)23(26,27)28)16-9-4-3-8-14(16)29-15/h3-9,20,29H,10-11H2,1-2H3 |
InChI Key |
FRMXMULOXNPBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=C(C=CC=C4Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-chlorophenyl)acetyl]-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide](/img/structure/B10862818.png)

![5-(4-Tert-butylphenyl)-2-[({2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B10862830.png)
![(4E)-4-({[2-(4-fluorophenyl)ethyl]amino}methylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862838.png)
![1,3-diethyl-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B10862840.png)
![2-[2-(1,3-Benzoxazol-2-YL)carbohydrazonoyl]benzoic acid](/img/structure/B10862844.png)

![3-[(2-hydroxyethyl)sulfanyl]-6-nitro-4-phenylquinolin-2(1H)-one](/img/structure/B10862864.png)
![5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate](/img/structure/B10862865.png)
![N',N''-[1H-pyrrole-2,5-diyldi(E)methylylidene]bis(2-hydroxybenzohydrazide)](/img/structure/B10862891.png)
![(4E,4'E)-4,4'-{(2-hydroxypropane-1,3-diyl)bis[imino(E)methylylidene]}bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B10862902.png)
![4-[14-(3-Pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]aniline](/img/structure/B10862903.png)
![(E)-N-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-phenylmethanimine](/img/structure/B10862907.png)

